molecular formula C20H15ClFN5O2 B6504760 7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421476-83-6

7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6504760
CAS No.: 1421476-83-6
M. Wt: 411.8 g/mol
InChI Key: WEBXCGHESBFDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of both chlorobenzyl and fluorobenzyl groups attached to a pyrimido[4,5-d]pyrimidine core

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-15-7-3-1-5-12(15)9-23-19-24-10-14-17(25-19)26-20(29)27(18(14)28)11-13-6-2-4-8-16(13)22/h1-8,10H,9,11H2,(H2,23,24,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXCGHESBFDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Using Ionic Liquid Promoters

A prominent method for synthesizing pyrimido[4,5-d]pyrimidine derivatives involves a three-component reaction between 6-amino-1,3-dimethyluracil, aldehydes, and isothiourea derivatives, facilitated by ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br) under solvent-free conditions . For the target compound, this approach would require adapting the aldehyde and amine components to introduce the 2-fluorobenzyl and 2-chlorobenzylamino groups.

In this protocol, 6-amino-1,3-dimethyluracil (1 mmol) reacts with 2-fluorobenzaldehyde (1 mmol) and 2-chlorobenzylamine hydrochloride (1.5 mmol) in the presence of [BMIm]Br (6.0 mmol) at 100°C for 1–2 hours . The ionic liquid acts as both a solvent and catalyst, promoting cyclocondensation to form the pyrimido[4,5-d]pyrimidine core. The reaction proceeds via an intermediate imine formation between the aldehyde and 6-amino-uracil, followed by nucleophilic attack by the amine to establish the 7-amino substituent . Post-reaction, the product is isolated by aqueous washings and recrystallization from ethyl acetate/n-hexane, yielding the target compound in ~75–85% purity .

Key Advantages :

  • Solvent-free conditions reduce environmental impact.

  • Reusable ionic liquid enhances cost efficiency.

  • Short reaction times (1–2 hours).

Stepwise Lithiation and Substitution Strategy

An alternative route involves sequential functionalization of a pre-formed pyrimidine core. Starting with 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, lithiation at the 5-position using lithium diisopropylamide (LDA) enables regioselective substitution with electrophiles . For the target compound, this method would involve two lithiation steps to introduce the 2-fluorobenzyl and 2-chlorobenzylamino groups.

  • First Lithiation :
    Treatment of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine with LDA at –78°C generates a 5-lithio intermediate, which reacts with 2-fluorobenzyl isothiocyanate to install the 3-(2-fluorobenzyl) group .

  • Second Lithiation :
    Subsequent lithiation at the 7-position allows reaction with 2-chlorobenzylamine, forming the 7-((2-chlorobenzyl)amino) substituent . Sodium hydride in DMF facilitates cyclization to yield the pyrimido[4,5-d]pyrimidine-2,4-dione core .

Reaction Conditions :

  • Solvents: THF for lithiation, DMF for cyclization.

  • Temperature: –78°C for lithiation, 0–25°C for substitutions.

  • Yield: 50–65% after chromatographic purification .

Alkylation of Pyrimido[4,5-d]pyrimidine Precursors

Direct alkylation of a pre-formed pyrimido[4,5-d]pyrimidine-2,4-dione core offers another pathway. The core structure, synthesized via cyclocondensation of 6-aminouracil derivatives, undergoes selective N-alkylation at positions 3 and 7.

  • N-3 Alkylation :
    Treatment with 2-fluorobenzyl bromide in the presence of NaH/DMF at 0°C selectively alkylates the N-3 position .

  • N-7 Amination :
    Mitsunobu reaction or nucleophilic substitution introduces the 2-chlorobenzylamino group at N-7 using 2-chlorobenzylamine and a coupling agent like EDCI .

Optimization Challenges :

  • Competing alkylation at N-1 and N-3 requires careful base selection (e.g., NaH vs. K2CO3).

  • Polar aprotic solvents (DMF, acetonitrile) improve solubility but may necessitate higher temperatures .

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and regioselectivity:

Method Yield Reaction Time Regioselectivity Scalability
Multi-Component 75–85%1–2 hoursModerateHigh
Stepwise Lithiation 50–65%6–8 hoursHighModerate
Direct Alkylation 60–70%4–6 hoursLowLow

The multi-component method offers the best balance of efficiency and scalability, while lithiation provides superior regiocontrol for complex substitutions .

Analytical Characterization and Purity Assessment

Post-synthesis, the compound is characterized via:

  • 1H/13C NMR : Signals for the 2-fluorobenzyl (δ 4.50–4.70, AB system) and 2-chlorobenzylamino (δ 9.71, NH) groups confirm substitution .

  • HPLC : Purity >95% achieved via recrystallization or column chromatography .

  • XRD : Crystalline forms verified for polymorphic stability .

Chemical Reactions Analysis

Types of Reactions

7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl or fluorobenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in various cellular processes. Inhibiting these enzymes can be pivotal in treating diseases such as cancer.

  • CSNK2A Inhibition : Recent studies have highlighted the effectiveness of pyrimido derivatives, including this compound, in inhibiting casein kinase 2 alpha (CSNK2A). The structure-activity relationship (SAR) studies indicate that modifications to the benzyl substituents can significantly enhance potency and aqueous solubility. For example, compounds with electron-withdrawing groups on the benzyl ring exhibited improved CSNK2A activity with IC50 values less than 1 µM .

Antiviral Activity

Another promising application is its potential antiviral properties. Research has shown that certain pyrimido derivatives exhibit antiviral activity against a range of viruses. This compound's structural characteristics may contribute to its efficacy in targeting viral replication mechanisms.

  • Antiviral Studies : The synthesis and evaluation of various analogs have demonstrated that modifications can lead to enhanced antiviral properties while maintaining solubility. The introduction of specific substituents has been linked to improved efficacy against viral targets .

Inhibition of Inflammatory Pathways

The compound has also been investigated for its anti-inflammatory effects, which are critical in managing chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

  • Mechanistic Insights : Studies have indicated that pyrimido derivatives can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, compounds derived from this scaffold have shown promise in reducing pro-inflammatory cytokine production .

Neuroprotective Effects

Given the compound's ability to influence inflammatory pathways, it may also possess neuroprotective properties. This is particularly relevant for conditions like Parkinson’s disease, where chronic inflammation contributes to neuronal damage.

  • Research Findings : Investigations into related compounds have suggested that they can mitigate neuroinflammation and provide protective effects on neuronal cells, indicating potential therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayIC50 (µM)Reference
7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dioneKinase InhibitionCSNK2A< 1
Various Pyrimido DerivativesAntiviral ActivityViral ReplicationVaries
Pyrimido DerivativesAnti-inflammatoryCytokine ProductionN/A

Case Study 1: CSNK2A Inhibition

In a study focused on developing selective inhibitors for CSNK2A, researchers synthesized a series of pyrimido derivatives. Among these, the compound demonstrated significant inhibition with favorable pharmacokinetic properties. The findings suggest that further optimization could yield a viable therapeutic candidate for cancer treatment.

Case Study 2: Neuroinflammation Modulation

A recent investigation into the anti-inflammatory properties of pyrimido derivatives revealed their potential in reducing neuroinflammation. The study utilized in vitro models to assess cytokine levels post-treatment with the compound, showing a marked decrease in pro-inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dipyridamole: A pyrimidine derivative with similar structural features, used as a medication to prevent blood clots.

    Pyrimido[4,5-d]pyrimidine derivatives: A class of compounds with diverse biological activities and applications.

Uniqueness

7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features both chlorobenzyl and fluorobenzyl groups, which contribute to its unique chemical properties and biological interactions. This article explores the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-chlorobenzylamine with 2-fluorobenzylamine in the presence of a suitable catalyst under controlled conditions. This process is crucial for obtaining the desired product in high purity and yield.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit migration and invasion in cancer cells such as A431 vulvar epidermal carcinoma cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrimidine derivatives can act against a range of bacterial and fungal pathogens. For example, certain analogs have demonstrated effectiveness in inhibiting the growth of resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may modulate enzyme activity or interfere with signaling pathways critical for cell survival and proliferation. The exact molecular targets remain to be fully elucidated but are believed to include various kinases and receptors involved in tumor biology and immune responses .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other pyrimidine derivatives:

Compound NameStructureBiological ActivityReference
DipyridamoleDipyridamoleAnticoagulant
Pyrimido[4,5-d]pyrimidinesPyrimidoAnticancer
Ferrocene-pyrimidine conjugatesFerroceneAntimalarial

The unique combination of chlorobenzyl and fluorobenzyl groups in this compound may enhance its binding affinity to biological targets compared to other compounds.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • In Vitro Cancer Study : A study using A431 cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% inhibition at higher concentrations) after 48 hours of exposure.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of precursors (e.g., substituted uracils or aminopyrimidines) and subsequent functionalization. For example:
  • Core Formation : Cyclization of 6-amino-1,3-dimethyluracil with aldehydes and isothiourea derivatives under solvent-free conditions can yield the pyrimido[4,5-d]pyrimidine core .
  • Substituent Introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) are used to attach the 2-chlorobenzylamino and 2-fluorobenzyl groups .
  • Key Variables : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-couplings) critically affect yield (reported 60–85%) and purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯F interactions observed in similar pyrimidine-diones) .
  • NMR Spectroscopy : 1H/13C/19F NMR identifies substituent integration and electronic environments (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm) .
  • HRMS : Confirms molecular formula (e.g., C17H12ClFN5O2 requires m/z 388.0667) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Pyrimido[4,5-d]pyrimidine-diones show affinity for Topoisomerase II and HSP90 via competitive binding assays (IC50 values: 0.5–5 µM) .
  • DNA Interactions : Janus-type nucleobase analogs (e.g., 7-aminopyrimido[4,5-d]pyrimidine-2,4-diones) stabilize duplex DNA via Watson-Crick-like H-bonding .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve scalability and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Xantphos or Cu/I systems for cross-coupling efficiency .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .
  • Solvent-Free Routes : Adopt one-pot, solvent-free cyclization (e.g., 6-amino-uracil + aldehyde + isothiourea at 100°C) to reduce waste .

Q. How do substituent variations (e.g., Cl vs. F) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogs with methyl, chloro, or trifluoromethyl groups via:
  • Lipophilicity : LogP measurements (e.g., Cl increases logP by ~0.5 vs. F) .
  • Enzyme Assays : Fluorobenzyl groups enhance membrane permeability but reduce metabolic stability in microsomal assays .

Q. How to resolve contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer :
  • Structural Reanalysis : Verify substituent regiochemistry via NOESY NMR (e.g., ortho vs. para fluorobenzyl positioning) .
  • Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., Doxorubicin) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Pyrimidine-diones occupy ATP-binding pockets in Topoisomerase II (Glide score: −9.2 kcal/mol) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding entropy/enthalpy (ΔG ≈ −30 kJ/mol for HSP90) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic cleavage of the dione ring .
  • Crystal Packing Analysis : Fluorine⋯π interactions in XRD structures (e.g., F⋯F distance: 3.45 Å) enhance solid-state stability .

Q. What computational models predict its pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 50%) due to high polar surface area (PSA ≈ 110 Ų) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model electron-deficient pyrimidine rings .

Q. How to design derivatives for improved solubility without compromising activity?

  • Methodological Answer :
  • Prodrug Strategies : Introduce phosphate esters at the dione oxygen (synthesized via POCl3-mediated phosphorylation) .
  • Co-Crystallization : Screen with succinic acid or PEG to enhance aqueous solubility (target: >1 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.